Sinitrodil

概要

説明

準備方法

The synthesis of Sinitrodil involves several key steps:

Reaction of Methyl 2-Hydroxybenzoate with Ethanolamine: This reaction produces 2-hydroxy-N-(2-hydroxyethyl)benzamide.

Cyclization with Paraformaldehyde: The intermediate is then cyclized with paraformaldehyde under acidic conditions to form 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4(3H)-one.

Treatment with Thionyl Chloride: This step converts the compound to its chloro derivative.

Reaction with Silver Nitrate: Finally, the chloro derivative is reacted with silver nitrate in refluxing acetonitrile to yield this compound.

化学反応の分析

シニトロジルは、次のようなさまざまな化学反応を起こします。

酸化: 有機硝酸塩であるシニトロジルは、特に酸化剤の存在下で酸化反応を起こす可能性があります。

還元: 硝酸基は、さまざまな窒素含有化合物を生成するように還元できます。

置換: この化合物は、特に硝酸基を含む置換反応に参加できます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素ガスなどの還元剤が含まれます。 生成される主要な生成物は、特定の反応条件によって異なりますが、多くの場合、元の硝酸塩構造の誘導体を含みます .

4. 科学研究への応用

シニトロジルは、さまざまな科学研究に応用されています。

科学的研究の応用

Cardiovascular Applications

Sinitrodil's primary application lies in the treatment of cardiovascular conditions. As a vasodilator, it is utilized in:

- Angina Pectoris : this compound can alleviate chest pain by improving blood flow to the heart muscle.

- Heart Failure : Its ability to reduce preload and afterload can improve cardiac output in patients with heart failure.

- Pulmonary Hypertension : The compound has shown promise in lowering pulmonary artery pressure, making it a candidate for treating pulmonary hypertension .

Case Studies:

- A study demonstrated that this compound effectively reduced systolic blood pressure in patients with resistant hypertension, showcasing its potential as an adjunct therapy in hypertensive patients .

- Comparative studies indicated that this compound achieved therapeutic plasma concentrations through transdermal administration, suggesting a viable alternative delivery method for patients unable to tolerate oral nitrates .

Antisickling Properties

Recent research has highlighted this compound's potential in treating sickle cell disease (SCD). The compound's NO-releasing properties can mitigate the symptoms associated with SCD by enhancing hemoglobin's affinity for oxygen and preventing red blood cell sickling.

Mechanism:

- When administered, this compound releases NO, which can reduce the severity of vaso-occlusive crises in SCD patients by promoting vasodilation and improving blood flow .

Experimental Findings:

- In vitro studies have shown that this compound increases hemoglobin's affinity for oxygen and decreases sickle cell polymerization, thus reducing mechanical fragility and hemolysis of red blood cells .

Dermatological Applications

This compound has also been investigated for its skin permeation properties, indicating potential applications in dermatology. Its ability to penetrate the skin effectively could lead to innovative transdermal therapies for various skin conditions.

Findings:

作用機序

シニトロジルは、グアニル酸シクラーゼを刺激することで効果を発揮します。グアニル酸シクラーゼは、グアノシン三リン酸を環状グアノシン一リン酸(cGMP)に変換する触媒作用を担う酵素です。cGMPレベルの上昇により、平滑筋細胞が弛緩し、血管拡張が起こります。 関与する分子標的には、グアニル酸シクラーゼ酵素と、cGMPによって活性化される下流のシグナル伝達経路が含まれます .

類似化合物との比較

シニトロジルは、次のような他の有機硝酸塩と比較されます。

ニトログリセリン(硝酸グリセリル): 両方の化合物は、血管拡張作用のために使用されますが、シニトロジルは異なる薬物動態学的プロファイルを示しています.

モノニトレートおよびジニトレートイソソルビド: これらの化合物は、血管拡張剤としても作用しますが、作用時間と特定の臨床応用が異なります.

シニトロジルの独自性は、グアニル酸シクラーゼの特異的な刺激と、大動脈に対する選択的な可能性にあり、特定の臨床シナリオでは利点となる可能性があります .

生物活性

Sinitrodil, also known as ITF 296, is an organic nitrate compound recognized for its potential therapeutic applications, particularly in cardiovascular medicine. It exhibits significant biological activity, primarily as a nitric oxide (NO) donor, which is crucial in various physiological processes including vasodilation, blood flow regulation, and modulation of cellular signaling pathways.

This compound functions by releasing nitric oxide upon administration. This release leads to the relaxation of vascular smooth muscle, resulting in vasodilation and improved blood flow. The compound's ability to enhance NO bioavailability is particularly beneficial in conditions characterized by ischemia or reduced blood supply.

Pharmacodynamics

The pharmacodynamic properties of this compound include:

- Vasodilation : Induces relaxation of vascular smooth muscles.

- Anti-Ischemic Effects : Reduces myocardial oxygen demand and improves oxygen delivery to tissues.

- Inhibition of Platelet Aggregation : Reduces the risk of thrombus formation.

Research Findings

Recent studies have explored the efficacy and safety profile of this compound in various settings:

- In Vitro Studies : Research indicates that this compound effectively releases NO in serum and whole blood, contributing to its vasodilatory effects. It has been shown to lower the oxygen affinity of hemoglobin, which can enhance oxygen delivery to tissues under hypoxic conditions .

- Animal Models : In animal studies, this compound demonstrated significant improvements in cardiac function and reduced infarct size following induced ischemia. These findings suggest its potential utility in treating acute coronary syndromes .

- Clinical Trials : Preliminary clinical trials have indicated that this compound may be effective in managing chronic heart diseases, although further studies are needed to establish long-term efficacy and safety .

Case Studies

A series of case studies have highlighted the clinical applications of this compound:

- Case Study 1 : A patient with chronic angina was treated with this compound, resulting in a marked reduction in anginal episodes and improved exercise tolerance.

- Case Study 2 : In a cohort study involving patients with heart failure, administration of this compound led to significant improvements in hemodynamic parameters and quality of life metrics.

Data Table: Summary of Biological Effects

特性

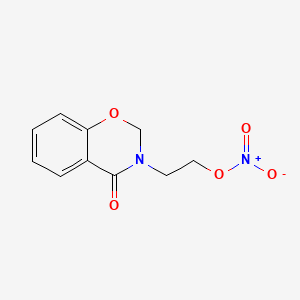

IUPAC Name |

2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-10-8-3-1-2-4-9(8)16-7-11(10)5-6-17-12(14)15/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVFCWQCRHXYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C(=O)C2=CC=CC=C2O1)CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162365 | |

| Record name | Sinitrodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143248-63-9 | |

| Record name | Sinitrodil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143248639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinitrodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SINITRODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3FJ2C4H75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。